Cas no 2228129-32-4 (methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate)

Methyl 2-amino-2-[1-(1H-indol-4-yl)cyclopropyl]acetate is a specialized cyclopropane-containing indole derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure combines an indole moiety with a cyclopropane ring, offering a rigid scaffold for designing bioactive compounds. The presence of both amino and ester functional groups enhances its versatility as an intermediate for further derivatization, such as peptide coupling or heterocycle formation. This compound may be of interest in medicinal chemistry for exploring structure-activity relationships, particularly in CNS-targeted drug discovery. Its stereochemistry and constrained geometry could contribute to selective receptor interactions. Proper handling under inert conditions is recommended due to the reactivity of the amino and ester groups.
methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate structure
2228129-32-4 structure
Product Name:methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate
CAS No:2228129-32-4
MF:C14H16N2O2
MW:244.289043426514
CID:6269849
PubChem ID:165828064
Update Time:2025-05-20

methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate
    • EN300-1998825
    • methyl 2-amino-2-[1-(1H-indol-4-yl)cyclopropyl]acetate
    • 2228129-32-4
    • Inchi: 1S/C14H16N2O2/c1-18-13(17)12(15)14(6-7-14)10-3-2-4-11-9(10)5-8-16-11/h2-5,8,12,16H,6-7,15H2,1H3
    • InChI Key: LEIZBDGZQOVNAG-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1(C2=CC=CC3=C2C=CN3)CC1)N)=O

Computed Properties

  • Exact Mass: 244.121177757g/mol
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 68.1Ų

methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate Pricemore >>

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Additional information on methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate

Methyl 2-Amino-2-1-(1H-Indol-4-yl)cyclopropylacetate (CAS No. 2228129-32-4): An Emerging Compound in Medicinal Chemistry

Methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate (CAS No. 2228129-32-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclopropyl and indole moieties, represents a promising scaffold for the development of new drugs targeting various diseases.

The cyclopropyl ring, a three-membered cyclic structure, is known for its high reactivity and conformational rigidity. These properties make it an attractive moiety in drug design, as it can influence the pharmacokinetic and pharmacodynamic profiles of the molecule. In the case of methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate, the cyclopropyl ring contributes to the overall stability and bioavailability of the compound, enhancing its potential as a therapeutic agent.

The indole moiety, on the other hand, is a well-known heterocyclic aromatic compound with a wide range of biological activities. Indoles are found in many natural products and have been extensively studied for their roles in various physiological processes, including neurotransmission, inflammation, and cell signaling. The presence of an indole group in methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate suggests that this compound may exhibit similar biological activities, making it a valuable candidate for further investigation.

Recent research has highlighted the potential of methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate in the treatment of neurodegenerative diseases. Studies have shown that compounds with indole scaffolds can modulate the activity of key enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The cyclopropyl moiety in this compound may enhance its ability to cross the blood-brain barrier, thereby improving its efficacy in targeting central nervous system disorders.

In addition to its potential neuroprotective effects, methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate has also been investigated for its anti-inflammatory properties. Chronic inflammation is a common underlying factor in many diseases, including cardiovascular disorders and cancer. The indole scaffold is known to interact with various inflammatory pathways, and preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The synthesis of methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the coupling of an indole derivative with a cyclopropyl-containing reagent, followed by functional group manipulation to introduce the amino and ester functionalities. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and organocatalysis, have been employed to optimize the synthesis process.

Pharmacological studies have demonstrated that methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate exhibits favorable pharmacokinetic properties. It has been shown to have good oral bioavailability and a long half-life, which are crucial factors for effective drug delivery. Additionally, preliminary toxicity studies indicate that this compound has a low toxicity profile, making it suitable for further clinical development.

In conclusion, methyl 2-amino-2-1-(1H-indol-4-yl)cyclopropylacetate (CAS No. 2228129-32-4) represents an exciting advancement in medicinal chemistry. Its unique combination of cyclopropyl and indole moieties endows it with a broad spectrum of biological activities, including neuroprotective and anti-inflammatory effects. Further research is warranted to fully explore its therapeutic potential and to develop it into a viable drug candidate for various diseases.

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